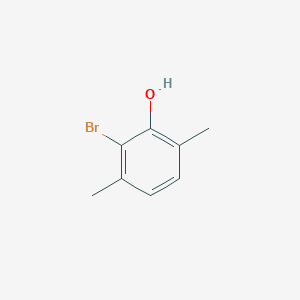

2-Bromo-3,6-dimethylphenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-3,6-dimethylphenol is an organic compound with the molecular formula C8H9BrO. It consists of a bromine atom, two methyl groups, and a hydroxyl group attached to a benzene ring. This compound is a type of bromophenol, which is a derivative of phenol where one or more hydrogen atoms are replaced by bromine atoms. Bromophenols are known for their diverse applications in various fields, including chemistry, biology, and industry .

準備方法

Synthetic Routes and Reaction Conditions

2-Bromo-3,6-dimethylphenol can be synthesized through the bromination of 3,6-dimethylphenol. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or distillation to obtain high-purity this compound .

化学反応の分析

反応の種類

2-ブロモ-3,6-ジメチルフェノールは、次のようなさまざまな化学反応を起こします。

置換反応: ブロム原子は、求核置換反応によって他の官能基に置換され得ます。

酸化反応: ヒドロキシル基は、対応するキノンまたは他の酸化された誘導体に変換されるように酸化され得ます。

還元反応: この化合物は、ブロム原子を除去したり、ヒドロキシル基を還元したりするために、還元反応を起こす可能性があります.

一般的な試薬と条件

求核置換: 一般的な試薬には、水溶液またはアルコール溶液中の水酸化ナトリウム(NaOH)または水酸化カリウム(KOH)が含まれます。

酸化: 過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの試薬が、酸性または塩基性条件で使用されます。

還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます.

生成される主要な生成物

置換: さまざまな置換フェノールの生成。

酸化: キノンまたは他の酸化されたフェノール化合物の生成。

4. 科学研究での応用

2-ブロモ-3,6-ジメチルフェノールは、科学研究でいくつかの応用があります。

化学: より複雑な有機分子の合成における中間体として使用されます。

生物学: 潜在的な抗菌および抗真菌特性について調査されています。

医学: 医薬品開発および薬理学的薬剤としての可能性について探求されています。

科学的研究の応用

2-Bromo-3,6-dimethylphenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized as a preservative in coatings, slurries, and water treatment processes to control microbial fouling

作用機序

2-ブロモ-3,6-ジメチルフェノールの作用機序には、細胞成分との相互作用が関与し、微生物の細胞膜の破壊と酵素活性の阻害につながります。 ブロム原子とヒドロキシル基は、微生物の細胞壁と膜の完全性を阻害することにより、抗菌活性において重要な役割を果たします .

6. 類似の化合物との比較

類似の化合物

- 2-ブロモフェノール

- 3-ブロモフェノール

- 4-ブロモフェノール

- 2,4-ジブロモフェノール

- 2,6-ジブロモフェノール

独自性

2-ブロモ-3,6-ジメチルフェノールは、ベンゼン環の3位と6位に2つのメチル基が存在するためにユニークであり、これが化学反応性と生物活性に影響を与える可能性があります。 置換基の特定の配置は、他のブロモフェノールとは異なり、溶解性、安定性、および他の分子との相互作用に影響を与える可能性があります .

類似化合物との比較

Similar Compounds

- 2-Bromophenol

- 3-Bromophenol

- 4-Bromophenol

- 2,4-Dibromophenol

- 2,6-Dibromophenol

Uniqueness

2-Bromo-3,6-dimethylphenol is unique due to the presence of two methyl groups at the 3 and 6 positions on the benzene ring, which can influence its chemical reactivity and biological activity. The specific arrangement of substituents can affect its solubility, stability, and interaction with other molecules, making it distinct from other bromophenols .

特性

分子式 |

C8H9BrO |

|---|---|

分子量 |

201.06 g/mol |

IUPAC名 |

2-bromo-3,6-dimethylphenol |

InChI |

InChI=1S/C8H9BrO/c1-5-3-4-6(2)8(10)7(5)9/h3-4,10H,1-2H3 |

InChIキー |

MSQGUOOFKKVPOC-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=C(C=C1)C)Br)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12506076.png)

![1-[1-(Benzenesulfonyl)pyrrolo[2,3-c]pyridin-3-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B12506094.png)

![4-Methylisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12506101.png)

![Tert-butyl 3-{imidazo[4,5-b]pyridin-3-yl}pyrrolidine-1-carboxylate](/img/structure/B12506107.png)

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506114.png)

![(S)-4-[(3-Hydroxy-1-pyrrolidinyl)methyl]phenylboronic Acid Pinacol Ester](/img/structure/B12506150.png)

![sodium 9a,11a-dimethyl-1-oxo-2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-yl sulfate](/img/structure/B12506164.png)